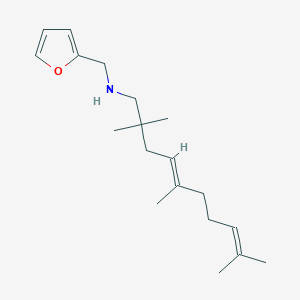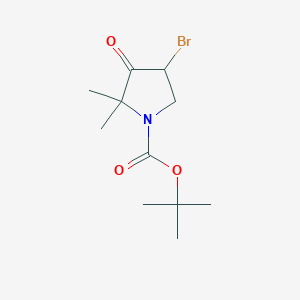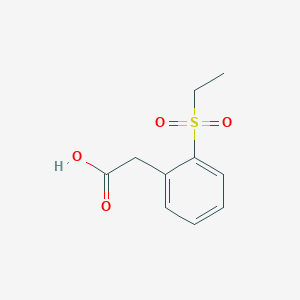
2-(2-(Ethylsulfonyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-(Ethylsulfonyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1363179-47-8 . It has a molecular weight of 228.27 . The IUPAC name for this compound is 2-(2-(ethylsulfonyl)phenyl)acetic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-(2-(Ethylsulfonyl)phenyl)acetic acid” is 1S/C10H12O4S/c1-2-15(13,14)9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(2-(Ethylsulfonyl)phenyl)acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 228.27 .Scientific Research Applications
Organic Synthesis
2-(2-(Ethylsulfonyl)phenyl)acetic acid: is a versatile compound in organic chemistry, serving as a precursor for various synthesis reactions. Its ability to act as a building block for more complex molecules makes it valuable for creating pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The sulfonyl group in particular can improve the solubility and metabolic stability of these compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of drug candidates. It can be modified to produce molecules with potential therapeutic effects. Its structure allows for the introduction of additional functional groups, which can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .
Agriculture
2-(2-(Ethylsulfonyl)phenyl)acetic acid: may be used in the development of agrochemicals. As a derivative of phenylacetic acid, which is known to act as a plant growth regulator, it could play a role in formulating compounds that promote plant growth, increase crop yield, and improve resistance to pests and diseases .
Industrial Applications
This chemical serves as a reference standard in quality control laboratories to ensure the purity and consistency of various products. It is also used in the synthesis of dyes, fragrances, and other industrial chemicals where precise chemical composition is crucial .
Environmental Science
In environmental science, 2-(2-(Ethylsulfonyl)phenyl)acetic acid can be used as a standard for pollutant identification. Its unique spectral properties allow for accurate detection and quantification of similar compounds in environmental samples, aiding in the monitoring and assessment of pollution levels .
Analytical Chemistry
The compound finds applications in analytical chemistry, particularly in chromatography and mass spectrometry. It can be used as a calibration standard to ensure the accuracy of analytical instruments. This is essential for the reliable analysis of complex mixtures in research and industry .
Material Science
In material science, 2-(2-(Ethylsulfonyl)phenyl)acetic acid can contribute to the synthesis of new polymers and functional materials. Its incorporation into polymer chains can impart specific properties such as increased thermal stability or enhanced mechanical strength .
Biochemistry Research
Lastly, in biochemistry research, this compound can be used to study enzyme-catalyzed reactions involving sulfonyl groups. It can help in understanding the metabolism of sulfonyl-containing drugs and the role of sulfonation in biological systems .
Safety And Hazards
The safety information for “2-(2-(Ethylsulfonyl)phenyl)acetic acid” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-ethylsulfonylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-15(13,14)9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXINKRXIZLWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Ethylsulfonyl)phenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)

![2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid](/img/no-structure.png)
![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2976730.png)
![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)
![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)
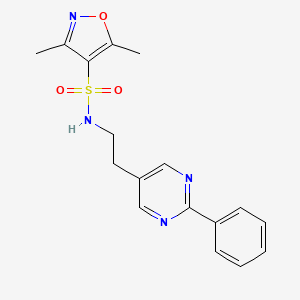
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)
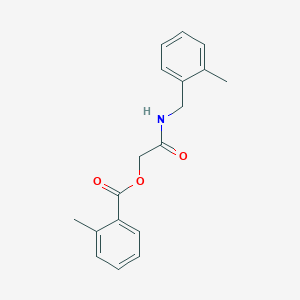
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)
